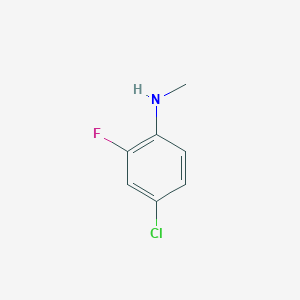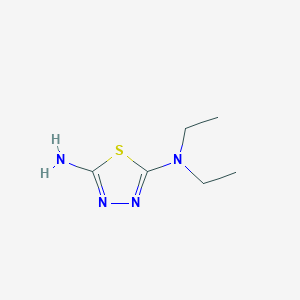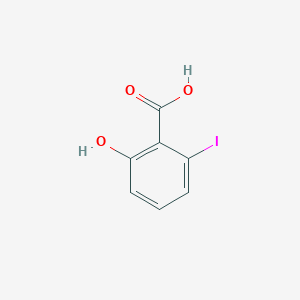
DL-threo-4-Fluoroglutamic acid
Overview
Description
DL-threo-4-Fluoroglutamic acid, also known as 4F-Glutamate, is an analog of glutamic acid. It is a specialty product used for proteomics research applications . It is also known as D-Glutamic acid, 4-fluoro-, (4R)-rel- (9CI) .
Molecular Structure Analysis
The molecular formula of this compound is C5H8FNO4 . It has an average mass of 165.120 Da and a monoisotopic mass of 165.043732 Da .Chemical Reactions Analysis
The degradation of 4-fluoroglutamate has been examined in cell-free extracts of Streptomyces cattleya and Proteus mirabilis . It was observed that equimolar concentrations of fluoride ion and ammonia were generated . The activity was located in the soluble fraction of cell extracts .Scientific Research Applications
Inhibition of Folylpolyglutamate Synthetase
DL-threo-4-Fluoroglutamic acid is a concentration-dependent inhibitor of folylpolyglutamate synthetase, an enzyme crucial in polyglutamylation of tetrahydrofolate and methotrexate. This inhibition is due to its ability to act as an alternate substrate, leading to "leaky" chain termination in polyglutamate synthesis (McGuire & Coward, 1985).
Impact on Folate and Methotrexate Analogues
This compound has been shown to impact the biological activity of folic acid and methotrexate analogues. These compounds, when modified with 4-fluoroglutamic acid and 3,3-difluoroglutamic acid, exhibit altered polyglutamylation activity, which is significant in cancer treatment research (Hart et al., 1996).
Interaction with Glutamate Decarboxylase
The compound has been studied for its interaction with glutamate decarboxylase from Escherichia coli. Both the L-threo and L-erythro isomers of 3-fluoroglutamate, closely related to this compound, have been substrates for this enzyme, demonstrating the compound's potential in biochemical research (Vidal-Cros, Gaudry, & Marquet, 1985).
Methodology for Separation of Stereoisomers
Research has been conducted on the separation of 4-fluoroglutamic acid stereoisomers, which is crucial for its application in scientific research. This involves fractional crystallization of suitable derivatives, providing insights into the compound's physical and chemical properties (Tolman, Vlasáková, & Živný, 1985).
Inhibition of Adenylosuccinate Lyase
DL-threo-beta-Fluoroaspartate, a related compound, has been studied for its inhibition of adenylosuccinate lyase, an enzyme involved in purine biosynthesis. This research provides insights into potential applications of this compound in enzymatic inhibition (Casey, Abeles, & Lowenstein, 1986).
Bacterial Defluorination
The compound has been studied in the context of bacterial defluorination, demonstrating its biodegradability and interaction with microorganisms, which is significant for understanding its environmental impact and applications in biotechnology (Donnelly & Murphy, 2007).
Enzymatic Synthesis of Stereoisomers
Research on the enzymatic synthesis of L-erythro- and L-threo-4-fluoroglutamic acids explores the compound's potential in stereochemistry and enzymology (Kokuryo et al., 1996).
Mechanism of Action
Target of Action
DL-threo-4-Fluoroglutamic acid primarily targets the process of polyglutamylation . This biochemical process involves the addition of glutamate residues to a protein, and it plays a crucial role in the function of the targeted protein. The compound acts as an effective, concentration-dependent inhibitor of polyglutamylation of both tetrahydrofolate and methotrexate .
Mode of Action
This compound interacts with its targets by acting as an alternate substrate . It is incorporated into the polyglutamylation process slightly less effectively than L-glutamate . This incorporation disrupts the normal functioning of the process, leading to changes in the activity of the targeted proteins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyglutamylation of tetrahydrofolate and methotrexate . By inhibiting this process, the compound can disrupt the function of these molecules and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal protein function due to inhibited polyglutamylation . This can lead to changes in various cellular processes that depend on the function of the targeted proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain bacteria can degrade the L-isomer of 4-fluoroglutamate, potentially affecting the availability and action of the compound . Additionally, factors such as pH, temperature, and the presence of other molecules could also influence the compound’s action.
Safety and Hazards
When handling DL-threo-4-Fluoroglutamic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Future Directions
DL-threo-4-Fluoroglutamic acid is used in proteomics research applications . It is also of biological interest as the individual stereoisomers of this compound have been employed as inhibitors of glutamate decarboxylase and in the preparation of fluorinated derivatives of the anti-cancer compound methotrexate . The future directions of this compound could involve further exploration of these applications.
properties
IUPAC Name |
(2S,4S)-2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-HRFVKAFMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919779 | |
| Record name | (4S)-4-Fluoro-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91383-48-1 | |
| Record name | (4S)-4-Fluoro-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)
![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)
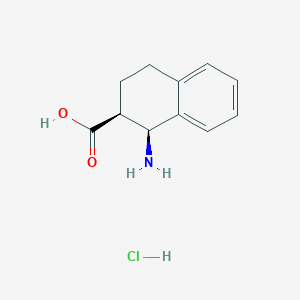
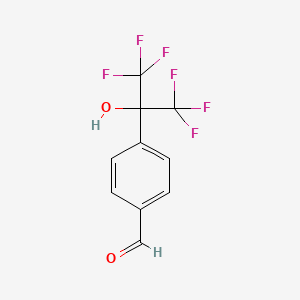
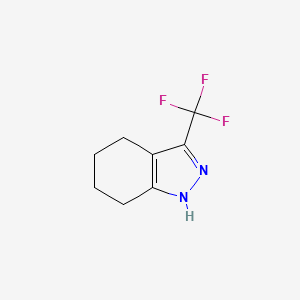
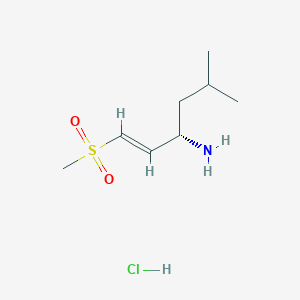
![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)
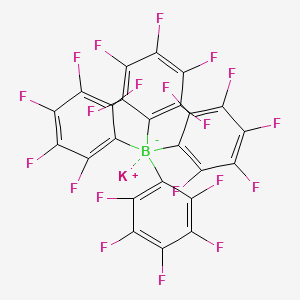
![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)
![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)
